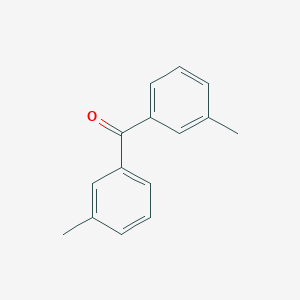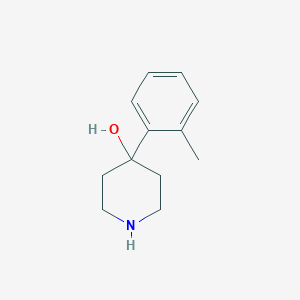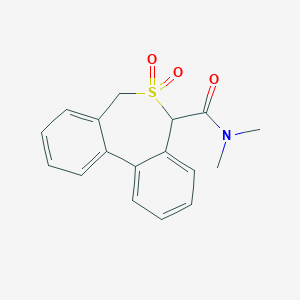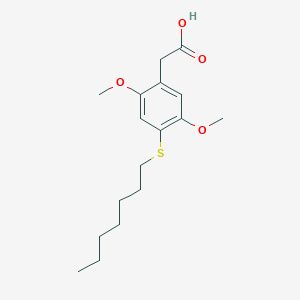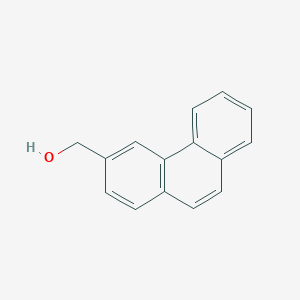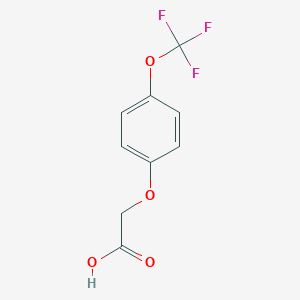
2-(4-(Trifluoromethoxy)phenoxy)acetic acid
Vue d'ensemble
Description
“2-(4-(Trifluoromethoxy)phenoxy)acetic acid” is a chemical compound with the molecular formula C9H7F3O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the synthesis of the novel linker 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid was achieved in 29% yield over seven steps, using nucleophilic aromatic substitutions on 2,4,5-trifluorobenzonitrile as key steps .Molecular Structure Analysis
The molecular structure of “2-(4-(Trifluoromethoxy)phenoxy)acetic acid” consists of a trifluoromethoxy group and a phenoxy group attached to an acetic acid molecule . The molecular weight of this compound is 236.145 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(Trifluoromethoxy)phenoxy)acetic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 282.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has a molar refractivity of 46.3±0.3 cm3, and it has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Applications De Recherche Scientifique
- Phenoxy derivatives, such as phenoxy acetamide and its derivatives (chalcone, indole and quinoline), have been investigated for their potential as therapeutic candidates .
- The field of medicinal chemistry uses various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .
- The outcomes of these investigations are aimed at designing and developing new pharmaceutical compounds .
Pharmacological Applications
- Phenoxy derivatives, such as phenoxy acetamide and its derivatives (chalcone, indole and quinoline), have been investigated for their potential as therapeutic candidates .
- The field of medicinal chemistry uses various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .
- The outcomes of these investigations are aimed at designing and developing new pharmaceutical compounds .
Pharmacological Applications
- Phenoxy derivatives, such as phenoxy acetamide and its derivatives (chalcone, indole and quinoline), have been investigated for their potential as therapeutic candidates .
- The field of medicinal chemistry uses various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .
- The outcomes of these investigations are aimed at designing and developing new pharmaceutical compounds .
- Phenoxy herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are widely used in agriculture to control broadleaf weeds .
- These herbicides, while beneficial for crop yield, are recognized as a source of emerging environmental contamination .
- Biological remediation techniques, such as bio-, phyto-, and rhizoremediation, are being explored to effectively eliminate phenoxy herbicides from the environment .
- The outcomes of these remediation techniques aim to safely remove these compounds from the environment .
Pharmacological Applications
Environmental Remediation
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Propriétés
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)16-7-3-1-6(2-4-7)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSBEEUEIRDHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351323 | |
| Record name | [4-(Trifluoromethoxy)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethoxy)phenoxy)acetic acid | |
CAS RN |
72220-50-9 | |
| Record name | [4-(Trifluoromethoxy)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72220-50-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


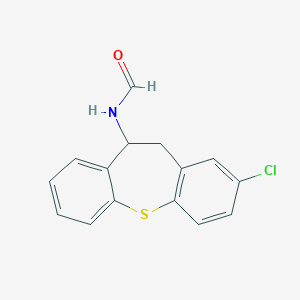

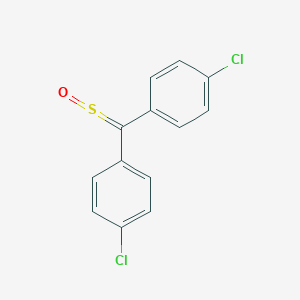
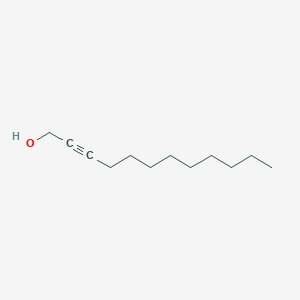

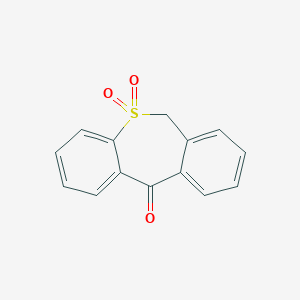

![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
